molecular formula C21H32N2O6 B12289103 2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid

2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid

Cat. No.: B12289103
M. Wt: 408.5 g/mol
InChI Key: BGBLTXIOYFGHND-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid is a complex organic compound with a molecular formula of C19H29NO6. This compound is characterized by its intricate structure, which includes multiple functional groups such as carbamates and phenyl groups. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid typically involves multiple steps. One common method involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by coupling reactions to introduce the phenyl and acetic acid moieties. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the carbamate groups can produce primary amines .

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-aminoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
  • 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
  • (2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid

Uniqueness

Compared to similar compounds, 2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and its potential for further research and development .

Properties

Molecular Formula

C21H32N2O6

Molecular Weight

408.5 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid

InChI

InChI=1S/C21H32N2O6/c1-20(2,3)28-18(26)22-16(12-15-10-8-7-9-11-15)13-23(14-17(24)25)19(27)29-21(4,5)6/h7-11,16H,12-14H2,1-6H3,(H,22,26)(H,24,25)

InChI Key

BGBLTXIOYFGHND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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